molecular formula C16H13ClF2O2S B12573317 2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene CAS No. 470716-43-9

2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene

Cat. No.: B12573317
CAS No.: 470716-43-9
M. Wt: 342.8 g/mol
InChI Key: LTCJUDFKHPRAOS-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the electrophilic aromatic substitution reaction, where the aromatic ring undergoes substitution by an electrophile, such as a sulfonyl chloride, in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atoms can enhance the compound’s stability and reactivity by influencing the electronic properties of the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene is unique due to the presence of both fluorine atoms and the but-3-en-1-yl group, which confer distinct chemical and physical properties

Properties

CAS No.

470716-43-9

Molecular Formula

C16H13ClF2O2S

Molecular Weight

342.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylbut-3-enyl]-1,4-difluorobenzene

InChI

InChI=1S/C16H13ClF2O2S/c1-2-3-16(14-10-12(18)6-9-15(14)19)22(20,21)13-7-4-11(17)5-8-13/h2,4-10,16H,1,3H2

InChI Key

LTCJUDFKHPRAOS-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=C(C=CC(=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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